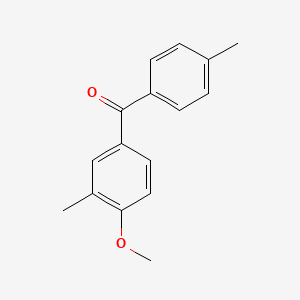
4-Methoxy-3,4'-dimethylbenzophenone
Cat. No. B8419146
M. Wt: 240.30 g/mol
InChI Key: ADJSCMQXCLCSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954875
Procedure details


p-Toluoyl chloride (15.5g, 0.10 mole) is added dropwise at room temperature over a 1 hour period to a mixture of o-methylanisole (15.3 g, 0.125 mole) and aluminum chloride (AlCl3, 37.3g, 0.28 mole) in carbon disulfide (CS2, 50 ml) in a flask fitted with a stirrer, addition funnel, drying tube and reflux condenser. The reaction mixture is then refluxed for 1 hour, cooled and the carbon disulfide removed in vacuo. The residue is then slurried in methylene chloride and poured into 400 g of cracked ice containing 20 ml of concentrated hydrochloric acid. This mixture is then transferred to a separatory funnel and extracted with additional methylene chloride (3 × 15 ml) and the methylene chloride extract dried (anhydrous MgSO4) prior to concentrating in vacuo. The residue was then triturated with benzene. The benzene extract is then diluted with hexane which results in precipitation of 2.5 g. of product (10%), m.p. 73°-5°C.




[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH3:19][O:18][C:13]1[CH:14]=[CH:15][C:16]([C:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)=[O:8])=[CH:17][C:12]=1[CH3:11] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
37.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Two
[Compound]
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a stirrer, addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then refluxed for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the carbon disulfide removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 400 g of cracked ice containing 20 ml of concentrated hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This mixture is then transferred to a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with additional methylene chloride (3 × 15 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the methylene chloride extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhydrous MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
to concentrating in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was then triturated with benzene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The benzene extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then diluted with hexane which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in precipitation of 2.5 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=C(C(=O)C2=CC=C(C=C2)C)C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
